Cas no 5368-62-7 (Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium)

Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium structure
5368-62-7 structure
Product Name:Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium
N.o CAS:5368-62-7
MF:C40H38OP2
MW:596.676652431488
CID:1587699
PubChem ID:494053
Update Time:2025-04-21

Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium Propriedades químicas e físicas

Nomes e Identificadores

    • Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium
    • (BrPh3PCH2)2O
    • Hexa-P-phenyl-P,P'-(3-oxa-pentandiyl)-di-phosphonium, Dibromid
    • hexa-P-phenyl-P,P'-(2-oxa-propanediyl)-di-phosphonium, dibromide
    • NSC244454
    • Bis-&lt
    • triphenyl-phosphoniomethyl&gt
    • -ether-dibromid
    • hexa-P-phenyl-P,P'-(3-oxa-pentanediyl)-di-phosphonium, dibromide
    • (oxydiethylene)bis&lt
    • triphenylphosphonium&gt
    • dibromide
    • Hexa-P-phenyl-P,P'-(2-oxa-propandiyl)-di-phosphonium, Dibromid
    • (BrPh3PCH2)2O; Hexa-P-phenyl-P,P'-(3-oxa-pentandiyl)-di-phosphonium, Dibromid; hexa-P-phenyl-P,P'-(2-oxa-propanediyl)-di-phosphonium, dibromide; NSC244454; Bis-< triphenyl-phosphoniomethyl> -ether-dibromid; hexa-P-phenyl-P,P'-(3-oxa-pentanediyl)-di-phosphonium, dibromide; (oxydiethylene)bis< triphenylphosphonium> dibromide; Hexa-P-phenyl-P,P'-(2-oxa-propandiyl)-di-phosphonium, Dibromid;
    • triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphonium
    • Triphenyl(2-(2-(triphenylphosphoranyl)ethoxy)ethyl)phosphorane
    • SCHEMBL838146
    • NSC84070
    • 5368-62-7
    • NSC 84070
    • AKOS002684811
    • Bis(2-(triphenylphosphoranyl)ethyl) ether
    • Inchi: 1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2
    • Chave InChI: NJBGGFGJVQAWEK-UHFFFAOYSA-N
    • SMILES: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCOCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 596.24004
  • Massa monoisotópica: 596.24
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 43
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 606
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 8.9
  • Superfície polar topológica: 9.2Ų

Propriedades Experimentais

  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • PSA: 9.23
  • LogP: 3.99520
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd